molecular formula C12H19NO2 B1434605 Tert-butyl (3-ethynylcyclopentyl)carbamate CAS No. 1823497-00-2

Tert-butyl (3-ethynylcyclopentyl)carbamate

Cat. No. B1434605
CAS RN: 1823497-00-2
M. Wt: 209.28 g/mol
InChI Key: DTHXBYFRDCALDU-UHFFFAOYSA-N
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Description

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is used in palladium-catalyzed synthesis .


Molecular Structure Analysis

The InChI code for Tert-butyl (3-ethynylcyclopentyl)carbamate is 1S/C12H19NO2/c1-5-9-6-7-10 (8-9)13-11 (14)15-12 (2,3)4/h1,9-10H,6-8H2,2-4H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl (3-ethynylcyclopentyl)carbamate is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Medicine

In the medical field, Tert-butyl (3-ethynylcyclopentyl)carbamate is utilized for its protective group properties. It’s often used to protect sensitive amino groups during peptide synthesis, which is crucial for creating various therapeutic peptides and proteins .

Agriculture

This compound plays a role in the development of agricultural chemicals. Its protective group functionality is essential in synthesizing new compounds that could act as herbicides or pesticides, contributing to crop protection strategies .

Material Science

In material science, Tert-butyl (3-ethynylcyclopentyl)carbamate is used in the synthesis of polymers and resins. Its ability to introduce functional groups into polymers allows for the creation of materials with specific characteristics, such as increased durability or biodegradability .

Environmental Science

Researchers are exploring the use of Tert-butyl (3-ethynylcyclopentyl)carbamate in environmental remediation. Its chemical properties may be harnessed to create compounds that can neutralize or remove pollutants from the environment .

Biochemistry

In biochemistry, this compound is used as a building block for complex molecules. It’s particularly valuable in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .

Pharmacology

Tert-butyl (3-ethynylcyclopentyl)carbamate finds applications in pharmacology for drug design and development. Its protective group is used to safeguard functional groups in drug molecules during synthesis, ensuring the stability and efficacy of the drugs .

Chemical Engineering

The compound is integral in chemical engineering processes, especially in the design of flow reactors and other equipment where its stability under various conditions is beneficial. It helps in optimizing reactions and increasing the efficiency of chemical production .

Analytical Chemistry

In analytical chemistry, Tert-butyl (3-ethynylcyclopentyl)carbamate is used in the development of analytical methods. It serves as a standard or reference compound in chromatography and spectrometry, aiding in the accurate measurement of other substances .

Mechanism of Action

properties

IUPAC Name

tert-butyl N-(3-ethynylcyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBYFRDCALDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-ethynylcyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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